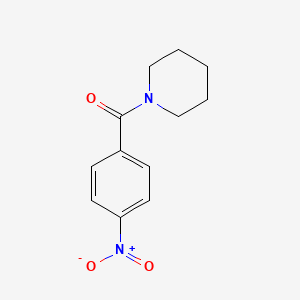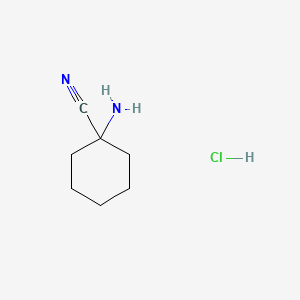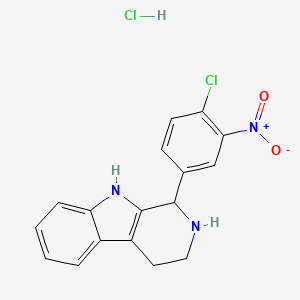
1-(4-Nitrobenzoyl)piperidine
Overview
Description
1-(4-Nitrobenzoyl)piperidine, also known as NBP, is a nitrobenzoyl derivative of the piperidine family of compounds. It is an important precursor for the synthesis of several biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme phosphodiesterase. NBP is also used in the synthesis of various drugs, including those used to treat Alzheimer’s disease, Parkinson’s disease, and cancer.
Scientific Research Applications
Reversible Fluorescence Probe
A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA), which incorporated a 7-nitrobenzoxadiazole fluorophore. This probe displayed sensitive and selective On-Off-On fluorescent responses and was applied to monitor ClO(-)/AA redox cycles in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).
Photoprotective Effect in Polymers
Damiani, Castagna, and Greci (2002) examined the photoprotective effect of derivatives of tetramethylpiperidines in polymers, specifically their ability to inhibit UVA-mediated lipid and protein oxidation. Their study highlighted the potential use of nitroxide compounds as topical antioxidants (Damiani, Castagna, & Greci, 2002).
Hydrogen Bonding in Proton-Transfer Compounds
Smith and Wermuth (2010) investigated the hydrogen bonding in anhydrous proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids. Their research provided insights into molecular assembly and the efficacy of the cyclic R(2)(2)(8) amide-amide hydrogen-bonding homodimer motif (Smith & Wermuth, 2010).
Reactivity of Nitroxides with Nitrogen Dioxide
Goldstein, Samuni, and Russo (2003) studied the reactions of piperidine nitroxides with nitrogen dioxide, revealing insights into the protective effect of nitroxides against reactive nitrogen-derived species, while also highlighting potential oxidative risks (Goldstein, Samuni, & Russo, 2003).
Biostability in Skin
Fuchs, Freisleben, Podda, Zimmer, Milbradt, and Packer (1993) analyzed the biostability of various nitroxide radicals, including piperidine types, in skin, providing valuable information for dermatologic research and the study of biophysical properties of skin lipids and membranes (Fuchs et al., 1993).
Mechanism of Action
Target of Action
1-(4-Nitrobenzoyl)piperidine is a functionalized piperazine derivative Piperazine compounds are known to have diverse biological targets due to their versatile structure .
Mode of Action
It is known that all piperazine compounds occur as conformers resulting from the partial amide double bond . . This conformational flexibility might influence the interaction of the compound with its targets.
Biochemical Pathways
Piperazine derivatives are known for their potential in bioorthogonal labeling of biologically active compounds . This suggests that they might interact with various biochemical pathways, depending on the specific biomolecules they are attached to.
Pharmacokinetics
The lipophilicity of piperazine compounds can affect their solubility and biological behavior , which might influence their pharmacokinetic properties.
Result of Action
The compound’s potential for bioorthogonal labeling suggests that it could be used to modify biomolecules and potentially influence their function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s conformation and, consequently, its interaction with targets .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
Biochemical Analysis
Biochemical Properties
1-(4-Nitrobenzoyl)piperidine has been found to participate in various biochemical reactions
Molecular Mechanism
It is known that it can undergo reactions with functionalized benzoyl chlorides
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Properties
IUPAC Name |
(4-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKBAYWOHIUVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279973 | |
| Record name | 1-(4-nitrobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-92-5 | |
| Record name | 1-(p-Nitrobenzoyl)piperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)










